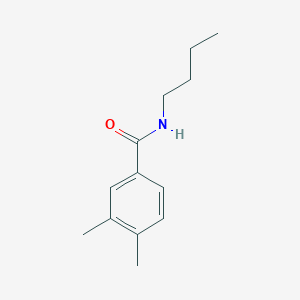

N-butyl-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-butyl-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUHUFGUTRPEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Butyl 3,4 Dimethylbenzamide and Its Analogs

Direct Amidation Strategies

Direct amidation strategies represent the most straightforward approach to synthesizing N-butyl-3,4-dimethylbenzamide. These methods involve the direct formation of the amide bond from a carboxylic acid or its derivative and an amine.

The most conventional route involves the reaction between 3,4-dimethylbenzoic acid and n-butylamine. To facilitate this transformation, which is otherwise slow due to the formation of a non-reactive ammonium (B1175870) carboxylate salt, activating agents are required. sciepub.comencyclopedia.pub These agents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group for nucleophilic attack by n-butylamine. luxembourg-bio.com

Peptide coupling reagents are instrumental in modern amide synthesis due to their efficiency and mild reaction conditions. bachem.com Reagents based on 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. sciepub.comgoogle.com In this approach, 3,4-dimethylbenzoic acid is first activated by the coupling reagent to form a highly reactive intermediate, such as an HOBt-ester. This active ester is then readily attacked by the primary amine, n-butylamine, to yield this compound. peptide.comnih.gov The use of HOBt as an additive, particularly in conjunction with carbodiimides, is known to enhance reaction rates and suppress side reactions. nih.govuni-kiel.de A variety of advanced coupling reagents have been developed based on the HOBt scaffold, including HATU and HBTU, which often provide superior performance for challenging couplings. sigmaaldrich.com

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function |

|---|---|---|

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to form reactive esters, enhancing reaction rates and minimizing racemization. sciepub.compeptide.com |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | A water-soluble carbodiimide (B86325) coupling agent that activates carboxylic acids. bachem.comnih.gov |

| DCC | N,N'-Dicyclohexylcarbodiimide | A common carbodiimide coupling agent; the urea (B33335) byproduct is largely insoluble in most organic solvents. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | A highly effective uronium/aminium salt coupling reagent that forms a reactive OAt ester. sigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | An aminium salt coupling reagent that forms a reactive OBt ester. peptide.comsigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium (B103445) salt-based coupling reagent used for difficult couplings. sigmaaldrich.com |

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used to facilitate amide bond formation. uni-kiel.deuniurb.it The reaction mechanism involves the activation of the carboxylic acid (3,4-dimethylbenzoic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by n-butylamine. peptide.com However, this intermediate can also rearrange to a stable N-acylurea, which is a common side product. To circumvent this and minimize potential racemization if chiral substrates are used, an additive like HOBt is almost always included. sciepub.compeptide.com The HOBt traps the O-acylisourea intermediate to form an active ester, which then reacts cleanly with the amine to provide the desired amide. nih.gov

Direct oxidative amidation represents a more atom-economical approach, often utilizing precursors such as aldehydes or even hydrocarbons and combining them with an amine source in the presence of an oxidant and a catalyst. nih.gov

While direct C(sp³)-H amination of the n-butyl group with a pre-formed benzamide (B126) is a challenging transformation, related oxidative amidation strategies can be employed to construct the target molecule. One such strategy is the oxidative coupling of aldehydes with an amine source. For the synthesis of this compound, this could involve the oxidative coupling of 3,4-dimethylbenzaldehyde (B1206508) with n-butylamine.

Heterogeneous catalysts, such as those derived from Co/Al hydrotalcite, have proven effective for such transformations. rsc.orgscispace.comacs.org These catalysts, prepared by co-precipitation, exhibit high efficiency for the oxidative amidation of aldehydes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.net The reaction proceeds at elevated temperatures, and the catalyst offers the advantage of being easily separable and recyclable. rsc.org Research on the oxidative amidation of benzaldehydes with N-substituted formamides has shown that catalysts with varying Co²⁺/Al³⁺ molar ratios exhibit different levels of activity, with a 2/1 ratio often showing excellent performance. rsc.orgscispace.com

Table 2: Performance of Co/Al Hydrotalcite-Derived Catalysts in Oxidative Amidation of Benzaldehyde (B42025)

| Catalyst (Co²⁺/Al³⁺ Ratio) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Cat-2 (1/1) | 100 | 8 | 85 | 99 |

| Cat-3 (2/1) | 100 | 8 | 99 | >99 |

| Cat-4 (3/1) | 100 | 8 | 97 | >99 |

Data based on the oxidative amidation of benzaldehyde with N,N-dimethylformamide using TBHP as an oxidant. rsc.org

Many oxidative amidation reactions are understood to proceed via radical-mediated pathways. rsc.orgchemrxiv.org In systems employing a catalyst and a peroxide oxidant (e.g., Co/Al hydrotalcite and TBHP), the reaction is often initiated by the catalyst promoting the homolytic cleavage of the peroxide to generate radicals, such as the tert-butoxy (B1229062) radical. iiti.ac.in

A plausible mechanism for the oxidative coupling of an aldehyde like 3,4-dimethylbenzaldehyde involves the following steps:

Radical Generation : The metal catalyst activates the peroxide (TBHP) to form a tert-butoxy radical (tBuO•). iiti.ac.in

Acyl Radical Formation : The tBuO• radical abstracts the aldehydic hydrogen from 3,4-dimethylbenzaldehyde, generating a 3,4-dimethylbenzoyl radical.

Amine Activation/Coupling : Concurrently, the amine (n-butylamine) can be activated. The specific pathway for amine incorporation can vary. In some systems, a nitrogen-centered radical is formed. nih.govresearchgate.net

Product Formation : The acyl radical and the activated amine species couple to form the final this compound product.

Metal-free approaches have also been developed, for instance, using visible light to induce the formation of radical intermediates from N-haloimides and amides, suggesting that radical-radical coupling is a viable and versatile strategy for C-N bond formation. acs.orgnih.gov

Conversion of Carboxylic Acids to N,N-Dialkylamides via N,N-Dimethylacetamide Precursors

A cost-effective and environmentally favorable method for producing N,N-dimethylamides involves using N,N-dimethylacetamide (DMAc) as both a solvent and a source of the dimethylamine (B145610) group. scilit.comresearchgate.net This transformation is typically achieved by heating a carboxylic acid in DMAc in the presence of an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). scilit.comresearchgate.net

The proposed mechanism suggests that the carboxylic acid first reacts with CDI to form a reactive acyl-imidazolide intermediate. Concurrently, at elevated temperatures (160–165 °C), DMAc can undergo decomposition or react to provide a source of dimethylamine. This in-situ generated dimethylamine then attacks the activated carboxylic acid derivative, yielding the final N,N-dimethylamide. researchgate.net While this method is explicitly for N,N-dimethylamides, its principles of using an amide solvent as a reactant source are notable. For the synthesis of a secondary amide like this compound, this specific protocol would be modified to use n-butylamine as the nucleophile, with the carboxylic acid (3,4-dimethylbenzoic acid) being activated by a coupling agent. libretexts.orgrsc.org The direct reaction between a carboxylic acid and an amine is often challenging as the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid, forming a good leaving group that is subsequently displaced by the amine. libretexts.orgyoutube.com

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions offer powerful and versatile tools for the synthesis of complex benzamides, often providing high selectivity and functional group tolerance.

Palladium-Catalyzed Electrooxidative C–H Arylation for Substituted Benzamides

Palladium-catalyzed C–H activation has become a prominent strategy for the direct functionalization of arenes. Electrochemical methods, in particular, offer a sustainable alternative to traditional cross-coupling reactions by avoiding the use of stoichiometric chemical oxidants. acs.org This approach can be used for the synthesis of biaryls via a double C–H activation pathway. acs.org While not a direct route to this compound from non-functionalized precursors, this methodology could be envisioned for the late-stage functionalization of a pre-formed benzamide. For instance, N-butylbenzamide could potentially undergo directed C–H arylation to introduce substituents onto the aromatic ring. Mechanistic studies suggest the involvement of a bimetallic system, potentially involving a Pd(0)/Pd(II) or higher oxidation state catalytic cycle, where the electrochemical potential drives the regeneration of the active catalyst. acs.org

Cross-Coupling Reactions Involving Halo-Substituted Benzamide Precursors

Cross-coupling reactions are a mainstay of modern synthesis, providing a robust method for forming carbon-carbon and carbon-nitrogen bonds. The synthesis of this compound can be readily achieved using these techniques.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org To synthesize the target molecule, one could couple 4-bromo-N-butyl-3-methylbenzamide with a methylboronic acid or, more practically, couple 4-bromo-3-methylbenzoyl chloride with a suitable boronic acid and then perform amidation. mdpi.com The reaction is highly versatile, with a wide range of catalysts and conditions available to suit different substrates. organic-chemistry.orgbeilstein-journals.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Ref |

| Aryl Halide | Arylboronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | Biaryl Ketone | organic-chemistry.orgresearchgate.net |

| 4-Bromobenzoyl Chloride | Phenylboronic Acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | mdpi.com |

| 4-Bromo-N-triflylbenzamide | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4-Phenyl-N-triflylbenzamide | beilstein-journals.org |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgacsgcipr.orglibretexts.org It is a powerful method for synthesizing N-aryl and N-alkyl amides. To form this compound, one would react 3,4-dimethylbenzoyl chloride or a related activated derivative with n-butylamine. Alternatively, one could start with an aryl halide, such as 4-bromo-1,2-dimethylbenzene, and couple it with n-butylamine under carbonylative conditions (introducing carbon monoxide gas) to form the amide directly. The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com

Manganese-Catalyzed Transformations of Tertiary Amides

Manganese, being an earth-abundant and low-toxicity metal, has emerged as an attractive alternative to precious metals in catalysis. researchgate.net Manganese-catalyzed C–H activation has been developed for various transformations. nih.govacs.org While many protocols focus on tertiary amides or specific directing groups, the principles are expanding to a broader range of substrates. scispace.comthieme-connect.de For example, manganese(I) catalysts have been used for the hydroarylation and hydroalkenylation of unsaturated amides, a reaction that is effective for both secondary and tertiary amides. nju.edu.cn Another study describes a manganese-mediated reductive transamidation of tertiary amides with nitroarenes, demonstrating the ability to cleave and reform C-N bonds at the amide functionality. scispace.com These methods highlight the growing potential of manganese catalysis in amide synthesis and functionalization, which could foreseeably be adapted for the synthesis of specific targets like this compound. scispace.comnju.edu.cn

Multi-Step Synthesis from Aromatic Precursors

Classic, multi-step synthetic sequences remain a reliable and fundamental approach for constructing substituted benzamides from simple aromatic starting materials.

Friedel-Crafts Acylation Followed by Amidation

A highly reliable and scalable route to this compound begins with a Friedel-Crafts acylation of o-xylene (B151617) (1,2-dimethylbenzene). askfilo.comnih.govmasterorganicchemistry.com

Step 1: Friedel-Crafts Acylation. In this electrophilic aromatic substitution reaction, o-xylene is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). askfilo.commasterorganicchemistry.com The reaction introduces an acetyl group onto the aromatic ring. Due to the directing effects of the two methyl groups, the acylation occurs preferentially at the 4-position, yielding 3,4-dimethylacetophenone.

Step 2: Oxidation. The resulting ketone, 3,4-dimethylacetophenone, can be oxidized to the corresponding carboxylic acid, 3,4-dimethylbenzoic acid, using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid.

Directed ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. scirp.orgscirp.org In this reaction, a directing metalation group (DMG) temporarily coordinates to an organolithium reagent, directing deprotonation to the proximate ortho position. The amide functional group, particularly secondary and tertiary benzamides, is one of the most effective DMGs. uwindsor.caacs.org

The process begins with the deprotonation of the aromatic ring at the position ortho to the benzamide group using a strong base, typically an alkyllithium like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). scirp.org This generates a stabilized ortho-lithiated intermediate. This intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce a diverse range of substituents, a process often referred to as electrophilic quench. acs.orgresearchgate.net

For a secondary benzamide like an N-alkyl analog, two equivalents of the metalating agent are necessary. The first equivalent deprotonates the acidic N-H proton of the amide, and the second equivalent performs the ortho-deprotonation, guided by the resulting lithium amide. scirp.org In contrast, tertiary benzamides generally require only one equivalent of the organolithium reagent. scirp.org The regioselectivity can be highly dependent on the amide structure; studies on 3,5-dichlorobenzamides have shown that while the secondary N-ethylbenzamide undergoes metalation at the C2 position (ortho to the amide), the tertiary N,N-diethylbenzamide is metalated exclusively at the C4 position (para to the amide). scirp.orgscirp.org

This methodology allows for the precise installation of functional groups that would be difficult to introduce using classical electrophilic aromatic substitution methods. The versatility of the electrophilic quench is a key advantage of the DoM strategy.

Table 1: Examples of Functional Groups Introduced via Directed ortho-Metalation of Benzamides. acs.orgresearchgate.net

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of benzamides, this involves developing methods that use safer solvents, employ catalytic rather than stoichiometric reagents, and operate under milder, more energy-efficient conditions.

Solvent-Free Reaction Conditions

A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Several solvent-free methods for benzamide synthesis have been developed.

One effective approach involves the N-benzoylation of amines using vinyl benzoate (B1203000) as the acyl donor under solvent-free conditions at room temperature. tandfonline.comtandfonline.com This method is clean and ecocompatible, and the desired benzamide products can often be isolated in high purity simply by crystallization, avoiding the need for chromatographic purification. tandfonline.comtandfonline.com The reaction proceeds smoothly for a variety of primary amines, including aliphatic, cyclic, and benzylic types. tandfonline.com

Another solvent-free technique is mechanochemistry, which uses mechanical force, such as ball milling, to initiate chemical reactions. mdpi.com The synthesis of benzimidazole, a related nitrogen-containing structure, has been achieved by milling benzoic acid and o-phenylenediamine (B120857) without any solvent, demonstrating the potential of this high-yield, environmentally benign method for amide bond formation. mdpi.com Furthermore, some multi-step syntheses can incorporate solvent-free steps; for instance, a Claisen rearrangement to form a key intermediate in the synthesis of a benzamide derivative has been performed by heating the precursor neat, resulting in a quantitative reaction. google.com

Table 2: Overview of Solvent-Free Methodologies for Amide Synthesis. tandfonline.comtandfonline.commdpi.comgoogle.com

Sustainable Catalytic Systems

Replacing stoichiometric reagents with catalytic systems is a cornerstone of green synthesis. Sustainable catalysts are characterized by high efficiency, selectivity, reusability, and low toxicity.

Biocatalysis: Enzymes are highly efficient and selective biocatalysts that operate under mild conditions. Candida antarctica lipase (B570770) B (CALB) has been effectively used to catalyze the direct amidation of carboxylic acids and amines. nih.gov This enzymatic method proceeds in green solvents like cyclopentyl methyl ether and avoids the need for coupling agents, producing water as the only byproduct. nih.gov

Reusable Acid Catalysts: Brønsted acidic ionic liquids (BAILs) have been employed as both the catalyst and the solvent for the direct amidation of carboxylic acids with stoichiometric amounts of amines. acs.org This system is highly efficient, scalable, and the catalyst can be recycled. Similarly, a recyclable solid acid catalyst, m-phenolsulfonic acid-formaldehyde resin, has been used for amide synthesis via the Ritter reaction in a continuous-flow system, maintaining high activity for extended periods. acs.org

Photocatalysis: A novel method uses a Covalent Organic Framework (COF) as a heterogeneous photocatalyst for synthesizing amides from alcohols and amines under red light irradiation. dst.gov.in This approach is notable for its mild conditions, high efficiency, and the recyclability of the COF catalyst, offering a sustainable alternative to traditional methods that often require high temperatures and metal catalysts. dst.gov.in

Transition Metal Catalysis: Modern transition metal catalysis offers highly efficient pathways for amide synthesis. A manganese(I)-based pincer complex catalyzes the N-methoxymethylation of primary amides using methanol (B129727) as both the reagent and solvent, liberating dihydrogen gas as the only byproduct. rsc.org This strategy avoids toxic reagents and multi-step protocols. Additionally, ruthenium(II) complexes have been developed for the direct C-H arylation of benzamides with organosilanes, obviating the need for sensitive organometallic reagents and cryogenic temperatures typical of classical DoM. nih.govrsc.org

Table 3: Examples of Sustainable Catalytic Systems for Benzamide Synthesis. nih.govacs.orgdst.gov.inrsc.org

Mechanistic Investigations of Reactions Involving N Butyl 3,4 Dimethylbenzamide Precursors and Analogs

Elucidation of Catalyst-Substrate Interactions in Amidation Reactions

The formation of the amide bond in N-butyl-3,4-dimethylbenzamide and related compounds is frequently a catalyzed process, and understanding the interaction between the catalyst and the substrates (e.g., 3,4-dimethylbenzoic acid and n-butylamine) is crucial for reaction optimization. The amide functional group itself can act as a directing group in subsequent functionalization reactions.

In iridium-catalyzed C-H borylation reactions of N,N-dimethylbenzamide, a structural analog, a proposed mechanism involves the coordination of the amide substrate to a 14-electron iridium complex, forming a 16-electron intermediate. nih.gov This initial coordination is a critical step, and its efficiency can be influenced by the electronic properties of the substrate; electron-deficient substrates may coordinate only weakly, leading to a lack of reactivity. nih.gov

The precise nature of catalyst-substrate interactions can dictate reaction selectivity. In a supramolecular iridium-catalyzed ortho-C–H borylation of N,N-dimethylbenzamide, weak interactions between the substrate's carbonyl oxygen and a zinc-porphyrin backbone on the catalyst ligand were found to be responsible for directing the borylation to the ortho position. nih.gov This remote interaction overrides the typical directing effect of the amide group itself, highlighting how non-covalent forces can be harnessed to control regioselectivity. nih.gov

In other catalytic systems, the substrate is chemically modified before the key transformation. For the chromium-catalyzed para-alkylation of N-methylbenzamide, studies show that the deprotonation of the amide's N-H group by a Grignard reagent is necessary to form a benzimidate species. nih.govresearchgate.net This intermediate, specifically a trimethylsilyl (B98337) (Z)-N-phenylbenzimidate, is what interacts with the chromium catalyst to enable the subsequent C-H functionalization. nih.govresearchgate.net The reaction does not proceed if the N-H proton is absent, as in N,N-dimethylbenzamide, confirming that this specific substrate-derived intermediate is essential for catalysis. nih.govresearchgate.net Furthermore, catalytic direct amidation reactions can be subject to product inhibition, where the newly formed amide product coordinates to the Lewis acidic catalyst, reducing its activity. acs.org The extent of this inhibition and other catalyst decomposition pathways can be influenced by the basicity of the amine used in the reaction. acs.org

Kinetic Studies of this compound Formation Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the formation of benzamides, the kinetics depend heavily on the chosen synthetic method.

In widely used coupling reactions mediated by a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an additive like N-hydroxybenzotriazole (HOBt), the rate-determining step is often the initial reaction between the carboxylic acid and EDCI to form an O-acylisourea intermediate. acs.orgresearchgate.net Consequently, the reaction rates are independent of the concentration of HOBt and the amine nucleophile. acs.orgresearchgate.net The pH dependence of these reactions is consistent with a second-order reaction between the doubly protonated form of EDCI and the carboxylate anion. acs.org

For certain metal-catalyzed amidations, different kinetic profiles are observed. In a copper-catalyzed oxidative coupling between carboxylic acids and formamides, competitive experiments between different substituted benzoic acids showed that both acids reacted independently and that their structure did not influence the reaction rate. ua.es This suggests that the carboxylic acid is not involved in the rate-determining step of the reaction, which was found to be zero-order with respect to the acid. ua.es

| Reaction System | Reactants | Catalyst/Mediator | Key Kinetic Finding | Reference(s) |

| Amide Coupling | Carboxylic Acid, Amine | EDCI / HOBt | Rate-determining step is the formation of O-acylisourea; rate is independent of amine and HOBt concentration. | acs.org, researchgate.net |

| Oxidative Amidation | Carboxylic Acid, Formamide | Copper-MOF | Reaction is zero-order with respect to the carboxylic acid, suggesting it is not involved in the rate-determining step. | ua.es |

| para-Alkylation | N-methylbenzamide, Grignard Reagent | CrCl₃ | Reaction rate shows a first-order dependence on the concentration of the CrCl₃ catalyst. | nih.gov |

| Esterification (Amide as starting material) | Benzamide (B126), n-butanol | Zr-MOF-808-P | Kinetics fit a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model where the surface reaction is rate-limiting. | scispace.com |

| Methoxymethylation | Benzamide, Methanol (B129727) | Manganese Pincer Complex | Time-dependent analysis showed gradual product formation with complete consumption of benzamide within 8 hours. | rsc.org |

Characterization of Reaction Intermediates

The synthesis of this compound and its analogs proceeds through various transient species or intermediates, the characterization of which is key to a full mechanistic understanding.

In the common amidation pathway using carbodiimides like EDCI, the O-acylisourea is a well-established reaction intermediate. acs.orgresearchgate.net This highly activated species is formed from the reaction of the carboxylic acid with the carbodiimide and is subsequently attacked by the amine to form the amide bond. acs.orgresearchgate.net In the presence of additives like HOBt, an HOBt ester can be formed from the O-acylisourea, which then reacts with the amine. acs.orgresearchgate.net

In metal-catalyzed C-H activation reactions, organometallic intermediates are central to the catalytic cycle. For the Rh(III)-catalyzed coupling of benzhydroxamic acids with diazo compounds, mechanistic experiments suggest that C–H activation to form a rhodacycle intermediate is the turnover-limiting and irreversible step. nih.gov Similarly, in a chromium-catalyzed alkylation of benzamides, the reaction of a trimethylsilyl (Z)-N-phenylbenzimidate intermediate with the catalyst is a critical step. nih.gov

In some cases, radical intermediates have been proposed or detected. The reaction of U(III)[N(SiMe₃)₂]₃ with N,N-dimethylbenzamide resulted in the formation and isolation of U(IV)[OC∙(Ph)(NMe₂)][N(SiMe₃)₂]₃, which is the first example of a stable, charge-separated amide radical anion. osti.gov The characterization of this uranium(IV) compound provided direct evidence for a single-electron transfer mechanism in this system. osti.gov

| Reaction Type | Precursors/Analogs | Catalyst/Reagent | Identified Intermediate | Reference(s) |

| Carbodiimide Coupling | Carboxylic Acid, Amine | EDCI | O-acylisourea | acs.org, researchgate.net |

| Rhodium-Catalyzed C-H Activation | Benzhydroxamic acid, Diazo compound | [RhCp*Cl₂]₂ | Rhodacycle (organometallic intermediate) | nih.gov |

| Chromium-Catalyzed Alkylation | N-phenylbenzamide, Grignard reagent | CrCl₃ / TMSBr | Trimethylsilyl (Z)-N-phenylbenzimidate | nih.gov |

| Reduction by Uranium(III) | N,N-dimethylbenzamide | U(III)[N(SiMe₃)₂]₃ | Charge-separated amide radical anion complexed to U(IV) | osti.gov |

| Fluoride-Catalyzed Esterification | N-acyl-tert-butyl-carbamates, Alcohol | Fluoride | Acyl fluoride | scispace.com |

Examination of Stereochemical Outcomes in Derivatization Reactions

The derivatization of this compound or its analogs can lead to the formation of chiral products, including atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The stereochemical outcome of such reactions is often governed by the existing structural features of the benzamide.

The orientation of a tertiary amide group adjacent to an aromatic ring can be controlled by the stereochemistry of a chiral substituent in an ortho position. rsc.org When chiral substituents are present at both ortho positions, this can lead to matched and mismatched pairs of isomers, where the matched pair often results in a single, well-defined conformer observable by NMR. rsc.org

In catalytic enantioselective reactions, the catalyst can play a decisive role in setting the stereochemistry. For the synthesis of atropisomeric benzamides via a peptide-catalyzed bromination, mechanistic experiments suggest that the initial catalytic bromination step is both regioselective and stereochemistry-determining. nih.gov This means the absolute configuration of the final product is fixed at this early stage of the reaction sequence. nih.gov

However, the catalyst does not always control the stereochemical outcome. In some photoredox catalytic reactions, the catalyst's primary role is to generate a reactive radical species. acs.org This radical then participates in the bond-forming event, but the catalyst itself may not be present in the transition state of this step. acs.org As a result, the photocatalyst may have little to no influence on the stereochemistry of the final product, often leading to low enantioselectivities. acs.org

Analysis of Hindered Rotational Barriers in Analogous N,N-Dimethylbenzamides via Dynamic NMR

The amide C–N bond in N,N-dimethylbenzamides has significant partial double bond character due to resonance, which restricts rotation around this bond. This restricted rotation, or hindered internal rotation, leads to non-equivalent environments for the two N-methyl groups, which can be observed by Nuclear Magnetic Resonance (NMR) spectroscopy. Dynamic NMR (DNMR) is a powerful technique used to quantify the energy barrier for this rotational process. nih.govmontana.eduresearchgate.net

By measuring the NMR spectra at various temperatures, one can observe the broadening of the two distinct N-methyl signals as the rate of rotation increases, until they coalesce into a single broad peak at the coalescence temperature. researchgate.net Complete line-shape analysis of these temperature-dependent spectra allows for the determination of the rate constants of exchange and ultimately the free energy of activation (ΔG‡) for the rotation. researchgate.net

Studies on series of para- and ortho-substituted N,N-dimethylbenzamides have shown that the height of this rotational barrier is sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.netresearchgate.net The barriers have been successfully correlated with Hammett substituent constants (σ and σ⁺), demonstrating a clear relationship between the electronic properties of the substituent and the C-N bond's double bond character. researchgate.netresearchgate.net For instance, 15N chemical shifts have been shown to correlate with the rotational barrier in similarly substituted N,N-dimethylbenzamides. oup.com Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with DNMR experiments to model the rotational process and corroborate the experimental findings. nih.govmdpi.com

| Compound | Solvent | Rotational Barrier (ΔG‡) (kcal/mol) | Method | Reference(s) |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | - | 16.4 | DNMR | nih.gov |

| N,N-dimethylbenzamidine (N'-phenyl) | - | 12-13 | DNMR | researchgate.net |

| N,N-dimethylbenzamidine (N'-phenyl, salt) | - | ~20 | DNMR | researchgate.net |

| N-Benzhydryl-N-methylformamide | - | 20-23 | DFT Calculation | mdpi.com |

| N,N-dimethylacetamide | - | - | DNMR | montana.edu |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics.figshare.comnih.govchemicalbook.com

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to N-butyl-3,4-dimethylbenzamide provides critical insights into its electronic environment and conformational dynamics. While specific detailed spectral data for this compound is limited, analysis of the parent compound, 3,4-dimethylbenzamide (B1294666), and related N-substituted benzamides allows for a comprehensive interpretation. nih.gov Theoretical calculations, such as those using the gauge-independent atomic orbital (GIAO) method, have been employed for the parent amide to predict chemical shifts, which can be compared with experimental data. nih.gov

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-butyl chain protons, and the methyl groups on the benzene (B151609) ring. A study has reported the isolation of this compound and its characterization by 1H NMR at 500 MHz, confirming its synthesis. figshare.com

Based on the structure and data from related compounds, the aromatic region would likely display an ABX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the amide group would likely appear at the most downfield chemical shift in the aromatic region due to the deshielding effect of the carbonyl group. The protons of the N-butyl group would exhibit characteristic multiplets, with the methylene (B1212753) group attached to the nitrogen atom showing a downfield shift due to the adjacent electron-withdrawing amide functionality. The two methyl groups on the aromatic ring would appear as singlets in the upfield region of the spectrum.

Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H (ortho to C=O) | 7.6-7.8 | d | ~8 |

| Aromatic-H (meta to C=O) | 7.2-7.4 | d | ~8 |

| Aromatic-H (para to C=O) | 7.1-7.3 | s | - |

| N-CH2- | 3.3-3.5 | t | ~7 |

| -CH2-CH2-CH2- | 1.5-1.7 | m | - |

| -CH2-CH2-CH3 | 1.3-1.5 | m | - |

| -CH3 (butyl) | 0.9-1.0 | t | ~7 |

| Ar-CH3 (x2) | 2.2-2.4 | s | - |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

The 13C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons would appear in the region of approximately 120-140 ppm, with the carbons attached to the methyl groups and the amide group showing distinct chemical shifts. The carbons of the N-butyl chain would be found in the upfield region of the spectrum. For the parent 3,4-dimethylbenzamide, theoretical calculations of 13C NMR chemical shifts have been performed and compared with experimental results, providing a solid foundation for interpreting the spectrum of the N-butyl derivative. nih.gov

Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168-172 |

| Aromatic C-N | 135-138 |

| Aromatic C-CH3 (x2) | 138-142 |

| Aromatic CH (x3) | 125-130 |

| N-CH2- | 40-45 |

| -CH2-CH2-CH2- | 30-35 |

| -CH2-CH2-CH3 | 18-22 |

| -CH3 (butyl) | 12-15 |

| Ar-CH3 (x2) | 18-22 |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the 1H and 13C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, tracing the connectivity within the N-butyl chain and identifying the coupling partners in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection of the N-butyl group to the amide nitrogen and the attachment of the carbonyl group to the aromatic ring. For example, a correlation would be expected between the N-CH2 protons and the carbonyl carbon.

Infrared and Raman Spectroscopic Studies on Vibrational Modes.figshare.comchemicalbook.com

Key vibrational modes for this compound would include:

N-H Stretching: In secondary amides, a characteristic N-H stretching vibration is observed. However, for the tertiary amide this compound, this will be absent.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1630-1680 cm-1. Its exact position can be influenced by hydrogen bonding and the electronic nature of the substituents.

C-N Stretching: The C-N stretching vibration of the amide group appears in the region of 1400-1450 cm-1.

Aromatic C-H and C=C Stretching: These vibrations give rise to several bands in the regions of 3000-3100 cm-1 and 1450-1600 cm-1, respectively.

Aliphatic C-H Stretching: The C-H stretching vibrations of the N-butyl group and the two methyl groups on the ring are expected in the 2850-3000 cm-1 region.

Raman spectroscopy complements IR spectroscopy, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. westmont.edu For instance, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=O Stretch (Amide I) | 1680-1630 | IR (strong) |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-N Stretch | 1450-1400 | IR |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.figshare.comnih.govchemicalbook.com

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. figshare.com

For this compound (C13H19NO), the expected nominal molecular weight is 205 g/mol . The mass spectrum would show a molecular ion peak (M+) at m/z 205. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the butyl chain.

Common fragmentation pathways for N-alkyl benzamides include:

Alpha-cleavage: Cleavage of the C-N bond can lead to the formation of the 3,4-dimethylbenzoyl cation (m/z 133).

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond of the alkyl chain.

Cleavage within the butyl group: Loss of alkyl fragments from the butyl chain would result in a series of peaks corresponding to the loss of methyl (CH3), ethyl (C2H5), and propyl (C3H7) radicals.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 205 | [M]+ (Molecular ion) |

| 190 | [M - CH3]+ |

| 176 | [M - C2H5]+ |

| 162 | [M - C3H7]+ |

| 133 | [3,4-(CH3)2C6H3CO]+ |

Note: This is a predicted table based on general principles and data from similar compounds. Actual fragmentation patterns may be more complex.

Chemical Reactivity and Derivatization Strategies

Modification of the N-butyl Moiety

The N-butyl group, while generally less reactive than the aromatic system, provides opportunities for functionalization through interconversions along the alkyl chain or by reactions at the amide nitrogen atom.

Direct functionalization of the saturated butyl chain is challenging due to the high bond dissociation energy of C-H bonds. However, strategies like radical halogenation can introduce functionality. Such reactions often lack selectivity, potentially leading to a mixture of halogenated isomers at the C1, C2, C3, and C4 positions of the butyl group, alongside potential reaction at the benzylic methyl groups. Subsequent nucleophilic substitution on the resulting alkyl halides could then be used to introduce a variety of other functional groups (e.g., hydroxyl, cyano, azido).

The secondary amide functionality contains an N-H bond that can be deprotonated with a strong base to form a highly nucleophilic amidate anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N,N-disubstituted benzamide (B126) derivatives. This approach is a reliable method for introducing additional diversity at the nitrogen atom. researchgate.net

| Reaction Type | Electrophile | Base | Typical Product |

| N-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | N-butyl-N-methyl-3,4-dimethylbenzamide |

| N-Alkylation | Benzyl Bromide (BnBr) | Lithium bis(trimethylsilyl)amide (LiHMDS) | N-benzyl-N-butyl-3,4-dimethylbenzamide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Potassium tert-butoxide (t-BuOK) | N-acetyl-N-butyl-3,4-dimethylbenzamide |

| N-Acylation | Benzoyl Chloride (PhCOCl) | Sodium Hydride (NaH) | N-benzoyl-N-butyl-3,4-dimethylbenzamide |

Functionalization of the Benzene (B151609) Ring

The 3,4-dimethylphenyl group is electron-rich and thus activated towards electrophilic aromatic substitution. The directing effects of the existing substituents determine the regioselectivity of further functionalization.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-butyl-3,4-dimethyl-2-nitrobenzamide and N-butyl-3,4-dimethyl-5-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | N-butyl-2-bromo-3,4-dimethylbenzamide and N-butyl-5-bromo-3,4-dimethylbenzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-butyl-2-acetyl-3,4-dimethylbenzamide and N-butyl-5-acetyl-3,4-dimethylbenzamide |

| Sulfonation | Fuming H₂SO₄ | N-butyl-3,4-dimethylbenzamide-2-sulfonic acid and this compound-5-sulfonic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions require an aryl halide precursor, which can be synthesized via electrophilic halogenation as described in the previous section (e.g., N-butyl-5-bromo-3,4-dimethylbenzamide). This aryl halide can then be coupled with a variety of organometallic or unsaturated partners. wikipedia.orgsigmaaldrich.com

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C(aryl)-C(aryl) |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | C(aryl)-C(alkenyl) |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | C(aryl)-N |

Computational and Theoretical Studies on N Butyl 3,4 Dimethylbenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

No published studies detailing Density Functional Theory (DFT) or other quantum chemical calculations for N-butyl-3,4-dimethylbenzamide were found. Such studies would typically provide insights into the molecule's electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and atomic charges, which are crucial for predicting its reactivity.

Molecular Docking Simulations for Ligand-Target Interactions (Non-Human Systems)

There is no available research on molecular docking simulations of this compound with any biological targets in non-human systems. These simulations are essential for predicting the binding affinity and mode of interaction of a ligand with a receptor, which is a key step in drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Biological Systems

No QSAR models have been developed or published for this compound. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, which is used to predict the activity of new compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

There are no publicly available molecular dynamics simulation studies for this compound. These simulations are used to explore the conformational flexibility of a molecule over time and to understand the influence of the solvent on its structure and dynamics.

Theoretical Determination of Amide Bond Dissociation Enthalpies and Substituent Effects

Specific theoretical calculations on the amide bond dissociation enthalpy of this compound, and the effects of the n-butyl and 3,4-dimethylphenyl substituents on this property, have not been reported in the scientific literature.

Biological Activity and Interaction Profiles Non Human and Non Clinical Systems

Investigational Antimicrobial Activity Against Non-Human Pathogens

While data specifically on N-butyl-3,4-dimethylbenzamide is limited, studies on the broader class of benzamide (B126) derivatives demonstrate significant antimicrobial potential. These compounds serve as a proxy for understanding the possible efficacy of the target molecule.

Benzamide derivatives have shown varied efficacy against several bacterial pathogens. For instance, studies on probiotic strains of Bacillus subtilis have demonstrated the secretion of antimicrobial compounds that inhibit the growth of Helicobacter pylori. In one study, the cell-free supernatant of B. subtilis 3 was found to contain at least two antibiotic compounds that were effective against H. pylori. nih.govpsu.eduresearchgate.net One of these compounds was identified as amicoumacin A. nih.gov The Minimum Inhibitory Concentrations (MICs) for amicoumacin A against H. pylori were determined to be between 0.75 and 2.5 μg/ml in liquid media. nih.govresearchgate.net

Another compound, N-geranyl-N'-(2-adamantyl) ethane-1, 2-diamine (SQ109), an ethylene (B1197577) diamine-based molecule, has also been investigated for its efficacy against H. pylori. All tested strains, including a multi-drug resistant one, were susceptible to SQ109, with MIC ranges of 6-10 µM. scienceopen.com

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Amicoumacin A (from B. subtilis) | Helicobacter pylori | 0.75 - 2.5 µg/ml | nih.govresearchgate.net |

| SQ109 | Helicobacter pylori | 6 - 10 µM | scienceopen.com |

The antifungal potential of compounds structurally related to this compound has been noted. N-butylphthalide, for example, has demonstrated antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 128 μg/ml. frontiersin.org This compound also showed synergistic effects when combined with fluconazole (B54011) against resistant strains of C. albicans. frontiersin.org Furthermore, extracts from various fungal species, such as Aspergillus niger, have themselves produced inhibitory activity against pathogenic fungi like C. albicans. ijpbr.in While not benzamides, these findings highlight the potential for n-butyl moieties and related structures in antifungal research. Studies on medicinal plant extracts have also shown efficacy, with some demonstrating inhibition zones against Aspergillus niger and Candida albicans. nih.govnih.gov

| Compound/Extract | Fungal Strain | Activity (MIC / Inhibition Zone) | Source |

|---|---|---|---|

| N-butylphthalide | Candida albicans | 128 µg/ml | frontiersin.org |

| Aspergillus niger crude extract | Candida albicans | Inhibitory Activity Noted | ijpbr.in |

| Aloe vera leaf extract | Aspergillus niger | 12.3 ± 0.58 mm at 200 mg/mL | nih.govnih.gov |

| Justicia schimperiana leaf extract | Candida albicans | 15.3 ± 0.58 mm at 200 mg/mL | nih.govnih.gov |

The relationship between the chemical structure of benzamide analogues and their antimicrobial activity is a key area of investigation. For antimicrobial peptides, factors such as the presence of positively charged amino acids and aromatic residues are often crucial for activity. acs.org Modifications to the core structure, such as replacing an ester linkage with an amide, can substantially reduce activity against certain bacterial strains. acs.org

In the context of synthetic lipopeptides, the length of a fatty amine chain is critical; shortening an 18-carbon chain to a 12-carbon chain can abolish activity against some Gram-positive pathogens. frontiersin.org For edeine (B1172465) analogues, which are pentapeptide amide antibiotics, replacing specific acid residues can modulate their activity against bacteria and fungi. nih.gov A deep understanding of these structure-activity relationships (SARs) is necessary to design and build libraries of molecules with high activity and selectivity against resistant microbial strains. researchgate.net

Role as Agrochemicals or Biocides in Non-Human Applications

The benzamide chemical class, to which this compound belongs, has been a subject of interest in the development of agrochemicals.

Investigational Insecticidal Activities

Although direct studies on the insecticidal properties of this compound are not detailed in the available research, the broader family of benzamide and N-substituted diacylhydrazine derivatives has shown significant potential as insect control agents. For instance, novel N-tert-butyl-N,N'-diacylhydrazines have been synthesized and shown to possess good insecticidal activities against pests like Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito). nih.gov These compounds often act as nonsteroidal ecdysone (B1671078) agonists, which are environmentally benign pest regulators. nih.gov The research into related structures indicates that the benzamide moiety is a viable scaffold for developing new insecticides.

Herbicidal Potential

Currently, there is no specific information available in the reviewed literature regarding the herbicidal potential of this compound.

Phyto-Constituent Identification in Plant Extracts

Occurrence in Natural Sources (e.g., Citrullus colocynthis)

The foundational compound, 3,4-dimethylbenzamide (B1294666), has been identified as a naturally occurring phyto-constituent in the plant Citrullus colocynthis. nih.govresearchgate.net This plant, commonly known as bitter apple or desert gourd, is a member of the Cucurbitaceae family and grows in arid, sandy regions. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic fruit extract of C. colocynthis confirmed the presence of 3,4-dimethylbenzamide among other bioactive molecules. researchgate.net C. colocynthis contains a wide array of biologically active substances, including glycosides, flavonoids, alkaloids, and fatty acids. nih.govresearchgate.net

Biological Investigations of Plant-Derived Extracts (excluding human/clinical applications)

Extracts from Citrullus colocynthis, where the parent compound of this compound is found, have undergone various biological investigations in non-human systems. These studies highlight the plant's potential as a source of bioactive compounds.

The plant's extracts have demonstrated significant antimicrobial activities. nih.gov Studies evaluating seed extracts against various bacterial strains have shown noteworthy efficacy.

Table 2: Antimicrobial Activity of Citrullus colocynthis Seed Extracts

| Bacterial Strain | Activity Level | MIC Range (µg/mL) |

|---|---|---|

| Klebsiella planticola | Noteworthy | 0.9–62.5 |

| Staphylococcus aureus | Noteworthy | 0.9–62.5 |

| Escherichia coli | Moderate | 62.5–250 |

| Micrococcus luteus | Moderate | 62.5–250 |

*MIC: Minimum Inhibitory Concentration. Data sourced from a study on various C. colocynthis seed extracts. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of N-substituted benzamides often involves the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. This approach, while effective, can generate significant waste and may require harsh reaction conditions. Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign methods for amide bond formation.

Recent advancements in catalysis offer promising avenues for the synthesis of N-butyl-3,4-dimethylbenzamide. For instance, direct amidation reactions that couple a carboxylic acid (3,4-dimethylbenzoic acid) with an amine (n-butylamine) are gaining traction. These reactions can be facilitated by a variety of catalysts, including boronic acids and transition metals like ruthenium and cobalt, which can proceed under milder conditions and with higher atom economy.

Furthermore, the principles of green chemistry are driving the exploration of alternative reaction media and energy sources. The use of water as a solvent, or even solvent-free conditions assisted by microwave irradiation, can significantly reduce the environmental footprint of the synthesis. researchgate.net Biocatalytic methods, employing enzymes like lipases, are also emerging as powerful tools for amide synthesis, offering high selectivity and operation under mild, aqueous conditions. nih.gov The development of such methods for this compound would not only enhance synthetic efficiency but also align with the growing demand for sustainable chemical manufacturing. nih.govresearchgate.net

Exploration of this compound as a Precursor for Advanced Materials

The rigid, aromatic core and the hydrogen-bonding capability of the amide group in this compound make it an intriguing candidate as a building block for advanced materials. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.gov By designing appropriate difunctional derivatives of this compound, it could potentially be polymerized to create novel polyamides with tailored properties. The dimethyl and N-butyl substituents could influence the polymer's solubility, processability, and solid-state packing, potentially leading to materials with unique characteristics.

Moreover, the benzamide (B126) moiety is known to participate in various intermolecular interactions, which can be exploited in the design of supramolecular materials and liquid crystals. The specific substitution pattern of this compound could direct the self-assembly of molecules into well-ordered structures with interesting optical or electronic properties. Research in this area would involve the synthesis of various derivatives and a thorough investigation of their solid-state and liquid-crystalline behavior.

Rational Design of Derivatives with Tuned Biological Specificity for Non-Human Systems

Benzamide derivatives have a rich history in medicinal chemistry, with numerous examples of drugs containing this functional group. wikipedia.org However, the biological activity of benzamides is not limited to human medicine. There is significant potential for the development of this compound derivatives with tailored specificity for non-human systems, such as in agriculture and veterinary medicine.

In the agrochemical sector, benzamide-based compounds have been developed as insecticides and herbicides. google.comacs.org The this compound scaffold could serve as a starting point for the rational design of new crop protection agents. By systematically modifying the substituents on the aromatic ring and the N-alkyl chain, it may be possible to develop compounds with high efficacy against specific pests or weeds while exhibiting low toxicity to beneficial organisms and the environment.

Similarly, in veterinary medicine, the development of new therapeutics is an ongoing need. The benzamide functional group is present in a number of existing veterinary drugs. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of new compounds with potential applications as, for example, anti-parasitic or anti-inflammatory agents for animal health.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. mdpi.com For a molecule like this compound, where experimental data may be scarce, AI and ML can play a pivotal role in accelerating its development.

Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of virtual derivatives of this compound. This "in silico" screening can help to prioritize which derivatives to synthesize and test, saving significant time and resources in the discovery of new materials or bioactive compounds. For instance, models could be developed to predict the potential of a derivative as a polymer precursor or its likely efficacy as an agrochemical.

Environmental Impact and Sustainable Synthesis of Benzamide Compounds

The increasing focus on environmental sustainability in the chemical industry necessitates a thorough consideration of the entire lifecycle of a compound, from its synthesis to its ultimate fate in the environment. The synthesis of benzamides, including this compound, traditionally relies on methods that can generate hazardous waste and utilize harsh reagents. rsc.org

A key area of future research will be the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks where possible. This aligns with the broader goals of green chemistry. researchgate.net Research into catalytic and biocatalytic methods, as discussed in section 8.1, is central to this endeavor.

Q & A

Q. What are the optimal synthetic pathways for N-butyl-3,4-dimethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3,4-dimethylbenzoic acid derivatives (e.g., acid chlorides) with n-butylamine under controlled conditions. Key steps include:

- Refluxing in aprotic solvents (e.g., dichloromethane or THF) with a coupling agent like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid .

- Purification via column chromatography or recrystallization to isolate the product. Reaction temperature (60–80°C) and time (6–12 hours) are critical for minimizing side products like unreacted amine or hydrolyzed intermediates .

- Yield optimization can be monitored using TLC or HPLC to track reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., methyl groups at C3/C4, butylamide chain) and rule out isomerization .

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for C₁₃H₁₉NO₂: 221.14 g/mol) .

- HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What preliminary biological screening methods are suitable for evaluating this compound?

- Methodological Answer :

- In vitro assays : Test antioxidant activity via DPPH radical scavenging or lipid peroxidation inhibition .

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) to identify safe concentration ranges .

- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Perform meta-analysis to quantify heterogeneity across studies using Higgins & Thompson’s I² statistic, which measures the proportion of total variation due to between-study differences (e.g., assay protocols, cell lines) .

- Validate results through reproducibility trials under standardized conditions (e.g., identical solvent, concentration, and negative controls) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in substituted benzamides like this compound?

- Methodological Answer :

- Systematic substituent variation : Synthesize analogs with modifications to the butyl chain (e.g., tert-butyl, hexyl) or methyl groups (e.g., methoxy, fluoro) and compare bioactivity .

- Computational modeling : Use DFT (Density Functional Theory) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .

- Crystallography : Solve the crystal structure (if feasible) to analyze steric effects and hydrogen-bonding interactions .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction parameters in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent volume, catalyst loading) and identify critical quality attributes .

Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Proteomics/metabolomics : Perform LC-MS/MS profiling to identify protein targets or metabolic pathway disruptions .

- Surface plasmon resonance (SPR) : Measure binding affinity to putative receptors (e.g., GPCRs or kinases) .

- Molecular dynamics simulations : Model ligand-receptor interactions to predict binding modes and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.